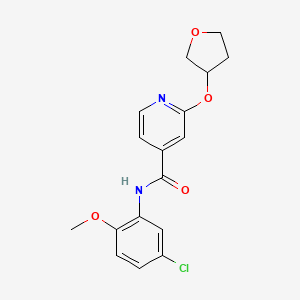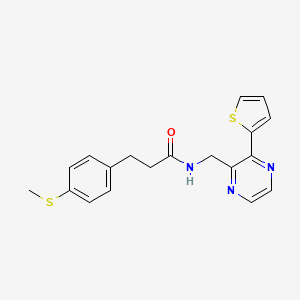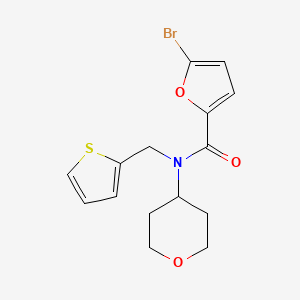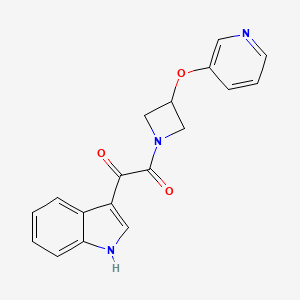
N-(5-chloro-2-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, commonly known as CMI-977 or Tirasemtiv, is a small molecule drug that has been developed for the treatment of various neuromuscular disorders. It belongs to the class of compounds known as fast skeletal muscle troponin activators.
Scientific Research Applications
1. Anticonvulsant Properties
A study by Hasan et al. (2011) on similar compounds, N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide, found that one of the compounds demonstrated excellent anticonvulsant activity without neurotoxicity, compared to the reference drug phenytoin. This suggests potential applications in the treatment of seizures or epilepsy. (Hasan et al., 2011).
2. Imaging Agents for Alzheimer's Disease
Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides, including compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, as potential PET agents for imaging glycogen synthase kinase-3 (GSK-3) enzyme in Alzheimer's disease. This indicates its use in diagnostic imaging for neurodegenerative diseases. (Gao, Wang, & Zheng, 2017).
3. Corrosion Inhibition
Yadav et al. (2015) explored the use of isonicotinamides, including compounds structurally related to this compound, as corrosion inhibitors on mild steel in acidic medium. This application is significant in industrial contexts for preventing material degradation. (Yadav, Sinha, Sarkar, Bahadur, & Ebenso, 2015).
4. Antimicrobial Properties
Research by Ramachandran (2017) indicates that derivatives of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide, which is structurally similar to the compound , have demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. This points to potential use in developing new antimicrobial agents. (Ramachandran, 2017).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(18)9-14(15)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQRGHJTNLKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide](/img/structure/B2637638.png)



![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)
![4-[[2-[(4-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2637647.png)


